7-chloro-6-iodo-1H-quinazolin-4-one
Description
7-Chloro-6-iodo-1H-quinazolin-4-one is a chemical compound with the molecular formula C8H4ClIN2O and a molecular weight of 306.49 . It is an intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
Quinazolinones can be synthesized via amination and annulation of amidines and benzamides . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Molecular Structure Analysis
The molecular structure of 7-chloro-6-iodo-1H-quinazolin-4-one consists of a quinazolinone core, which is a bicyclic system containing two nitrogen atoms, with chlorine and iodine substituents at the 7 and 6 positions, respectively .Chemical Reactions Analysis
Quinazolinones have broad applications in the biological, pharmaceutical, and material fields . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility . Quinazolines and quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-chloro-6-iodo-1H-quinazolin-4-one include a melting point of 271°C . The predicted boiling point is 401.0±47.0 °C and the predicted density is 2.11±0.1 g/cm3 .properties
IUPAC Name |
7-chloro-6-iodo-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLGSGRUTPFEGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1I)Cl)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-6-iodo-1H-quinazolin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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